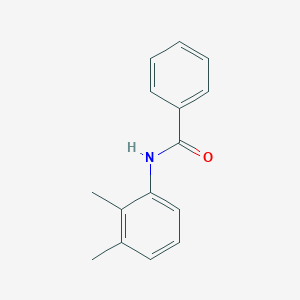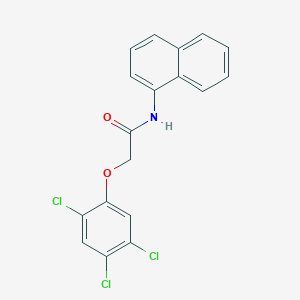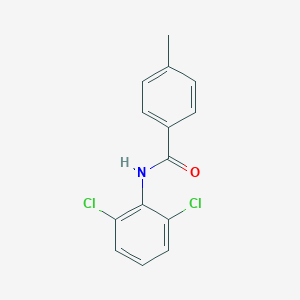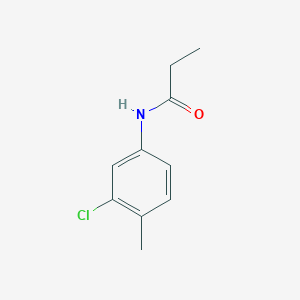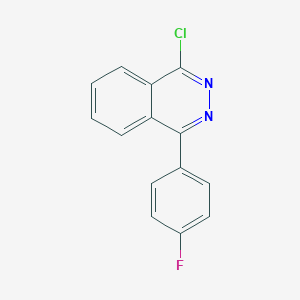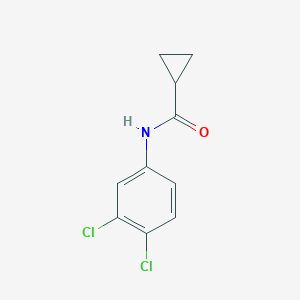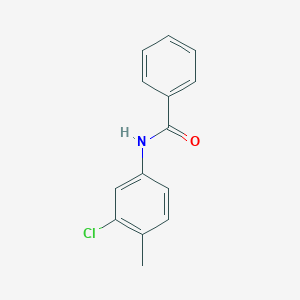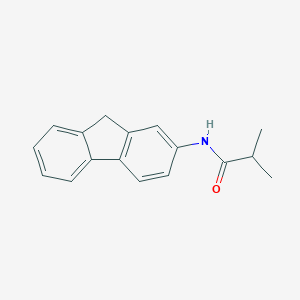
N-(9H-fluoren-2-yl)-2-methylpropanamide
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)-2-methylpropanamide (FMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. FMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 237.32 g/mol.
Applications De Recherche Scientifique
N-(9H-fluoren-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging applications, due to its high fluorescence quantum yield and photostability. In materials science, N-(9H-fluoren-2-yl)-2-methylpropanamide has been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics.
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-2-yl)-2-methylpropanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of protein synthesis and DNA damage. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer progression. In imaging applications, N-(9H-fluoren-2-yl)-2-methylpropanamide acts as a fluorescent probe by absorbing light energy and emitting it at a longer wavelength, allowing for the visualization of biological structures.
Effets Biochimiques Et Physiologiques
N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to have both biochemical and physiological effects. In cancer cells, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression patterns. In imaging applications, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to selectively accumulate in certain tissues, allowing for the visualization of biological structures.
Avantages Et Limitations Des Expériences En Laboratoire
N-(9H-fluoren-2-yl)-2-methylpropanamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and potential applications in various fields. However, N-(9H-fluoren-2-yl)-2-methylpropanamide also has some limitations, including its low water solubility, which can make it difficult to study in aqueous environments. N-(9H-fluoren-2-yl)-2-methylpropanamide also has limited stability under certain conditions, which can affect its performance in experiments.
Orientations Futures
There are several future directions for the study of N-(9H-fluoren-2-yl)-2-methylpropanamide, including its potential applications in drug development, materials science, and imaging. In drug development, N-(9H-fluoren-2-yl)-2-methylpropanamide could be further studied for its anticancer activity and potential use as a therapeutic agent. In materials science, N-(9H-fluoren-2-yl)-2-methylpropanamide could be used as a building block for the synthesis of new materials with unique properties. In imaging, N-(9H-fluoren-2-yl)-2-methylpropanamide could be further developed as a fluorescent probe for the visualization of biological structures. Overall, the study of N-(9H-fluoren-2-yl)-2-methylpropanamide has the potential to lead to new discoveries and advancements in various fields.
Propriétés
Numéro CAS |
60550-87-0 |
|---|---|
Nom du produit |
N-(9H-fluoren-2-yl)-2-methylpropanamide |
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
Clé InChI |
DHMMTGSEYAATET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Autres numéros CAS |
60550-87-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

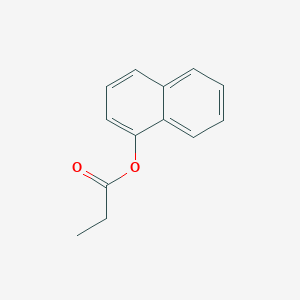
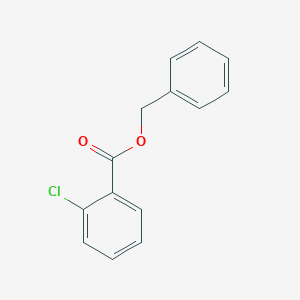

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
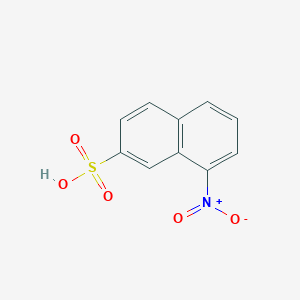
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
